(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide
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Overview
Description
1-{7,7-DIMETHYL-2-OXOBICYCLO[221]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE is a complex organic compound known for its unique bicyclic structure and sulfonamide functional group
Preparation Methods
The synthesis of 1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by oxidation to introduce the ketone functionality.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dioxolane Ring: The final step involves the attachment of the dioxolane ring to the phenyl group through a condensation reaction with a suitable aldehyde or ketone.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The ketone group in the bicyclic core can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its sulfonamide group.
Organic Synthesis: The unique bicyclic structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE involves its interaction with molecular targets through its sulfonamide group. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE include:
1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}METHANESULFONIC ACID: This compound shares the bicyclic core and sulfonamide group but lacks the dioxolane ring.
7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTANE-1-CARBALDEHYDE: This compound has a similar bicyclic structure but with an aldehyde group instead of the sulfonamide group.
7,7-DIMETHYL-1-VINYLBICYCLO[2.2.1]HEPT-2-YL OXO (PHENYL)ACETATE: This compound features a vinyl group and an acetate ester, differing in functional groups but maintaining the bicyclic core.
The uniqueness of 1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(4,4,5,5-TETRAMETHYL-1,3-DIOXOLAN-2-YL)PHENYL]METHANESULFONAMIDE lies in its combination of the bicyclic core, sulfonamide group, and dioxolane ring, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H33NO5S |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H33NO5S/c1-20(2)16-10-11-23(20,18(25)13-16)14-30(26,27)24-17-9-7-8-15(12-17)19-28-21(3,4)22(5,6)29-19/h7-9,12,16,19,24H,10-11,13-14H2,1-6H3 |
InChI Key |
VJWWFNIRYJUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=CC(=C3)C4OC(C(O4)(C)C)(C)C)C |
Origin of Product |
United States |
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